Acidity (pKa): Methyl 2-Amino-3,4,5-Trifluorobenzoate Exhibits a Markedly Lower pKa than Its Mono- and Difluorinated Analogs
Methyl 2-amino-3,4,5-trifluorobenzoate demonstrates a predicted pKa of -0.06 ± 0.10, indicating a significantly more acidic character compared to its less fluorinated counterparts . For reference, methyl 2-amino-4-fluorobenzoate has a predicted pKa of 1.45 ± 0.10 , and methyl 2-amino-3,5-difluorobenzoate has a predicted pKa of 0.69 ± 0.10 . This trend is consistent with the electron-withdrawing inductive effect of the additional fluorine atoms, which stabilizes the conjugate base and lowers the pKa. The quantified difference of approximately 1.5 pKa units between the trifluorinated and monofluorinated compounds translates to a roughly 30-fold difference in acid dissociation constant (Ka).
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | -0.06 ± 0.10 (predicted) |
| Comparator Or Baseline | Methyl 2-amino-4-fluorobenzoate: 1.45 ± 0.10 (predicted); Methyl 2-amino-3,5-difluorobenzoate: 0.69 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.51 (vs. monofluoro) and ΔpKa ≈ 0.75 (vs. difluoro) |
| Conditions | Predicted values at 25°C, most basic center |
Why This Matters
A lower pKa affects the compound's ionization state at physiological pH, influencing solubility, membrane permeability, and protein binding, which are critical considerations in drug design and lead optimization.
